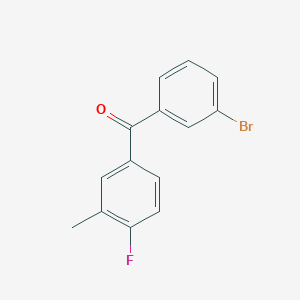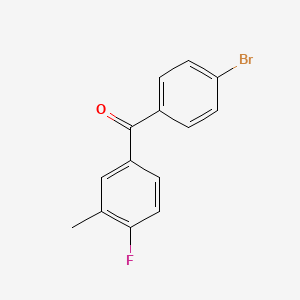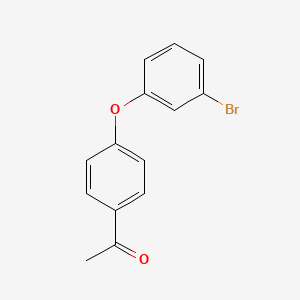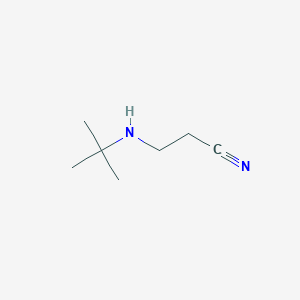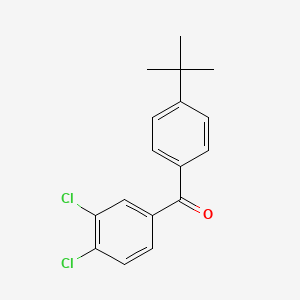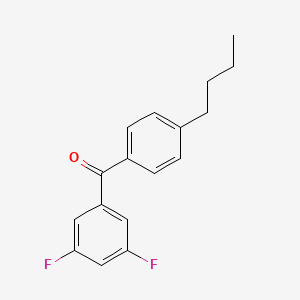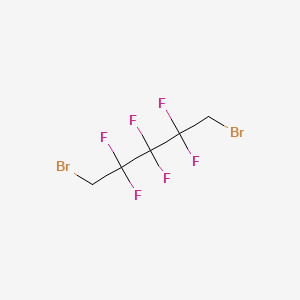
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane” is a chemical compound with the CAS Number: 33619-78-2 . It has a molecular weight of 337.89 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C5H4Br2F6/c6-1-3(8,9)5(12,13)4(10,11)2-7/h1-2H2 .
Scientific Research Applications
Novel Brominated Flame Retardants (NBFRs)
NBFRs, including compounds structurally related to 1,5-dibromo-2,2,3,3,4,4-hexafluoropentane, are extensively studied for their applications in improving fire safety in various consumer products. These substances have been found in indoor air, dust, and consumer goods, signaling their widespread use and potential environmental impact. The study by Zuiderveen, Slootweg, and de Boer (2020) highlights the critical need for more research on the occurrence, environmental fate, and toxicity of NBFRs, including their detection in monitoring programs and the optimization of analytical methods for a comprehensive assessment of all NBFRs (Zuiderveen, Slootweg, & de Boer, 2020).
Polyfluoroalkyl Substances (PFASs)
The environmental and health impacts of PFASs, which include a wide range of compounds with varying degrees of fluorination such as this compound, are of significant concern. Wang et al. (2019) review the sources, multimedia distribution, and health risks associated with novel fluorinated alternatives, pointing out their systemic toxicities and the need for additional toxicological studies. These compounds have been detected in various environmental media, indicating their pervasive distribution and the challenges associated with their removal and degradation (Wang et al., 2019).
Potential for Environmental Remediation
The persistence and toxicity of PFASs, including fluorinated compounds similar to this compound, necessitate the development of effective removal techniques. Vakili et al. (2021) provide an overview of the removal methods for GenX, a related compound, from aqueous solutions, discussing novel treatment approaches such as membrane technologies and adsorption. These insights could be applicable to the study and remediation of environmental contamination by similar fluorinated compounds (Vakili et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
1,5-dibromo-2,2,3,3,4,4-hexafluoropentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2F6/c6-1-3(8,9)5(12,13)4(10,11)2-7/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSMXOXREPKYSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CBr)(F)F)(F)F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2F6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374140 |
Source


|
| Record name | 1,5-dibromo-2,2,3,3,4,4-hexafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33619-78-2 |
Source


|
| Record name | 1,5-dibromo-2,2,3,3,4,4-hexafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 33619-78-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
